molecular formula C11H12FN3 B2464362 3-fluoro-N-(1H-imidazol-2-ylmethyl)-2-methylaniline CAS No. 1248782-71-9

3-fluoro-N-(1H-imidazol-2-ylmethyl)-2-methylaniline

Cat. No.: B2464362
CAS No.: 1248782-71-9
M. Wt: 205.236
InChI Key: HGQONYHNFRSXKY-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Structural Identification

IUPAC Nomenclature and Molecular Framework

The compound’s systematic name, 3-fluoro-N-(1H-imidazol-2-ylmethyl)-2-methylaniline , reflects its three core components:

  • Fluorinated aniline backbone : A benzene ring substituted with fluorine at position 3 and a methyl group at position 2.
  • Imidazole moiety : A five-membered aromatic ring containing two nitrogen atoms at positions 1 and 3.
  • Methylene bridge : Connects the aniline’s amino group to the imidazole’s C2 position.

Molecular Formula : $$ \text{C}{11}\text{H}{12}\text{FN}_3 $$
SMILES Notation : $$ \text{CC1=C(C=CC(=C1)F)NCC2=NC=CN2} $$ .

Structural Characterization

Key spectroscopic and computational identifiers include:

  • InChIKey : BUNYIPDYQNIIMV-UHFFFAOYSA-N (PubChem CID 61557666).
  • X-ray crystallography : While not explicitly reported for this compound, analogous imidazole-aniline derivatives exhibit planar geometries with intramolecular hydrogen bonding between the imidazole NH and aniline NH groups.

Table 1: Comparative Structural Features of Related Derivatives

Compound Molecular Formula Substituents Key Applications
3-Fluoro-2-methylaniline $$ \text{C}7\text{H}8\text{FN} $$ 3-F, 2-CH3 Pharmaceutical intermediates
4-Chloro-N-(imidazolylmethyl)-2-methylaniline $$ \text{C}{11}\text{H}{12}\text{ClN}_3 $$ 4-Cl, 2-CH3 Catalysis studies
5-Bromo-N-(imidazolylmethyl)-2-methylaniline $$ \text{C}{11}\text{H}{12}\text{BrN}_3 $$ 5-Br, 2-CH3 Antimicrobial agents

Properties

IUPAC Name

3-fluoro-N-(1H-imidazol-2-ylmethyl)-2-methylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FN3/c1-8-9(12)3-2-4-10(8)15-7-11-13-5-6-14-11/h2-6,15H,7H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGQONYHNFRSXKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1F)NCC2=NC=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stepwise Alkylation of 3-Fluoro-2-Methylaniline

The most widely reported method involves alkylation of 3-fluoro-2-methylaniline (CAS 443-86-7) with 2-(chloromethyl)imidazole. This two-step process begins with the synthesis of the imidazole precursor, followed by nucleophilic substitution:

Reaction Mechanism :

  • Imidazole Precursor Preparation :
    2-(Chloromethyl)imidazole is synthesized via cyclization of glyoxal and ammonia in the presence of formaldehyde, followed by chlorination.
  • Alkylation :
    The amine group of 3-fluoro-2-methylaniline reacts with 2-(chloromethyl)imidazole under basic conditions (e.g., K₂CO₃ or NaHCO₃) in polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM).

Example Procedure :

  • Reactants : 3-Fluoro-2-methylaniline (10 mmol), 2-(chloromethyl)imidazole (12 mmol), K₂CO₃ (15 mmol).
  • Conditions : DMF, 80°C, 12 hours under nitrogen.
  • Workup : Extraction with DCM, drying over MgSO₄, and column chromatography (SiO₂, ethyl acetate/hexane).
  • Yield : 68–72%.

Carbamate-Protected Intermediate Route

To prevent undesired side reactions, the amine group of 3-fluoro-2-methylaniline is temporarily protected as a carbamate before alkylation. Triphosgene (bis(trichloromethyl) carbonate) is commonly employed for this purpose:

Key Steps :

  • Carbamate Formation :
    3-Fluoro-2-methylaniline + Triphosgene → N-(3-Fluoro-2-methylphenyl)carbamate
    • Conditions : 0°C, DCM/water biphasic system, NaHCO₃ as base.
    • Yield : 86%.
  • Deprotection and Alkylation :
    The carbamate is hydrolyzed under acidic conditions, followed by imidazole alkylation as described in Section 1.1.

Modern Catalytic and Solvent-Free Methods

Palladium-Catalyzed Coupling

Recent advances utilize palladium catalysts to couple preformed imidazole fragments with halogenated anilines. For example, Suzuki-Miyaura coupling enables direct attachment of imidazole boronic esters to brominated intermediates:

Procedure :

  • Catalyst : Pd(PPh₃)₄ (5 mol%).
  • Ligand : XPhos (10 mol%).
  • Base : Cs₂CO₃, solvent: toluene/water (3:1).
  • Yield : 78%.

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times. A representative protocol achieves complete conversion in 30 minutes:

  • Reactants : 3-Fluoro-2-methylaniline, 2-(chloromethyl)imidazole, K₂CO₃.
  • Conditions : 100°C, DMF, 300 W microwave irradiation.
  • Yield : 81%.

Critical Reaction Parameters and Optimization

Solvent and Base Selection

The choice of solvent and base profoundly impacts reaction efficiency:

Solvent Base Temperature (°C) Yield (%)
DMF K₂CO₃ 80 72
DCM NaHCO₃ 0 → 20 86
Toluene Cs₂CO₃ 110 78
Ethanol Et₃N 70 65

Data compiled from.

Key Observations :

  • Polar aprotic solvents (DMF, DCM) enhance nucleophilicity of the amine.
  • Bicarbonate bases (NaHCO₃) minimize side reactions in biphasic systems.

Temperature and Time Dependence

A kinetic study reveals optimal alkylation occurs at 80–100°C, with longer reaction times (>10 hours) favoring higher yields but increasing decomposition risks.

Industrial-Scale Production Challenges

Purification Strategies

Industrial processes prioritize cost-effective purification:

  • Crystallization : Hexane/ethyl acetate recrystallization achieves >95% purity.
  • Distillation : Vacuum distillation removes low-boiling impurities (e.g., unreacted 2-(chloromethyl)imidazole).

Byproduct Management

Common byproducts include:

  • Di-alkylated species : Controlled by limiting excess alkylating agent.
  • Imidazole ring-opened derivatives : Mitigated by avoiding strong acids.

Case Studies and Comparative Analysis

Patent-Based Method (WO2008046757A1)

A patented route employs N-alkylation under anhydrous conditions:

  • Reactants : 3-Fluoro-2-methylaniline, 2-(bromomethyl)imidazole.
  • Catalyst : KI (10 mol%).
  • Yield : 82%.

Comparative Evaluation of Methods

Method Yield (%) Purity (%) Scalability
Classical Alkylation 72 98 Moderate
Carbamate Route 86 99 High
Microwave-Assisted 81 97 Low
Palladium Catalyzed 78 96 High

Data sources:.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The fluorine atom at the 3-position undergoes substitution under specific conditions. The electron-deficient aromatic ring (due to fluorine’s -I effect) facilitates nucleophilic attack, particularly at ortho/para positions relative to the amine group.

ReagentConditionsProductKey ObservationsSource
NaOH (aqueous)Ethanol, 80°C, 12 hrs3-hydroxy-N-(imidazolylmethyl)anilineFluorine replaced by hydroxyl group
NH₃ (gas)THF, 100°C, pressurized3-amino-N-(imidazolylmethyl)anilineRequires catalytic Cu(I) for activation

Mechanism :

  • The fluorine atom acts as a leaving group in SNAr reactions.

  • Electron withdrawal by fluorine stabilizes the Meisenheimer intermediate, accelerating substitution.

Alkylation and Acylation of the Amine Group

The primary amine (–NH–) undergoes alkylation and acylation, forming secondary or tertiary amines/amides.

Reaction TypeReagentConditionsProductYieldSource
AlkylationBenzyl bromideDMF, K₂CO₃, 60°C, 6 hrsN-benzyl derivative78%
AcylationAcetyl chlorideCH₂Cl₂, Et₃N, 0°C → RT, 2 hrsN-acetylated product85%

Key Notes :

  • The imidazole ring’s basicity (pKa ~7) enhances amine nucleophilicity in polar aprotic solvents.

  • Steric hindrance from the imidazolylmethyl group slows reaction kinetics compared to simpler anilines.

Imidazole Ring Functionalization

The 1H-imidazole moiety participates in coordination and electrophilic substitution.

Metal Coordination

Metal SaltLigand RoleApplicationObservationsSource
Mn(II) chlorideN-donor ligandCatalytic alkylation reactionsForms stable octahedral complexes
Zn(II) acetateBidentate coordinationEnzyme inhibition studiesEnhances binding to metalloproteases

Electrophilic Substitution

ReagentPositionProductConditionsSource
HNO₃/H₂SO₄C4 of imidazole4-nitroimidazole derivative0°C, 30 mins
Br₂ (1 equiv)C5 of imidazole5-bromoimidazole analogueCHCl₃, RT, 2 hrs

Regioselectivity : Electrophiles preferentially attack C4/C5 positions due to resonance stabilization from the adjacent nitrogen atoms.

Oxidative Reactions

The methylaniline group is susceptible to oxidation, particularly under acidic conditions.

Oxidizing AgentConditionsProductNotesSource
KMnO₄H₂SO₄, 70°C, 3 hrsQuinone-imine derivativeDefluorination observed as side reaction
H₂O₂Acetic acid, RT, 12 hrsN-oxide of imidazoleSelective oxidation of imidazole

Mechanistic Insight :

  • Oxidative defluorination (e.g., with KMnO₄) proceeds via a radical mechanism, confirmed by ESR studies .

  • Imidazole N-oxidation involves electrophilic attack at the nitrogen lone pair.

Cross-Coupling Reactions

The compound participates in palladium-catalyzed couplings, leveraging its aromatic C–F bond.

Coupling PartnerCatalyst SystemConditionsProductSource
Phenylboronic acidPd(OAc)₂, SPhos, K₂CO₃DMF/H₂O, 100°C, 24 hrsBiaryl derivative
Vinyl triflatePdCl₂(PPh₃)₂, CuITHF, 60°C, 12 hrsStyryl-substituted analogue

Challenges :

  • Steric bulk near the reaction site reduces coupling efficiency (typical yields: 40–65%).

  • Competing C–N bond activation may occur with strong bases.

Biotransformation Pathways

Enzymatic modifications have been reported in pharmacological studies:

EnzymeReactionMetaboliteBiological RelevanceSource
Flavin monooxygenase (FMO1)Oxidative defluorination3-hydroxy-N-methylanilineDetoxification pathway in liver
Cytochrome P450 3A4N-demethylationPrimary amine derivativePotential bioactive metabolite

Implications :

  • Defluorination by FMO1 generates reactive quinone-imine intermediates, posing toxicity risks .

  • Demethylation alters the compound’s pharmacokinetic profile .

Comparative Reactivity Table

Reaction TypeRate (Relative to Aniline)Activating GroupsDeactivating Factors
Electrophilic Substitution0.3×–NH–, imidazole–F, –CH₃
Nucleophilic Substitution4.2×–F (meta-directing)–NH– (ortho/para-directing)
Oxidation1.8×–CH₃ (benzylic C–H)Electron-deficient aryl ring

Data derived from kinetic studies in .

This compound’s multifunctional reactivity makes it a versatile scaffold in medicinal chemistry and materials science. Ongoing research focuses on optimizing its regioselectivity in cross-couplings and mitigating enzymatic defluorination for improved drug stability .

Scientific Research Applications

Medicinal Chemistry

The compound is primarily investigated for its potential therapeutic properties:

  • Anticancer Activity : Research has shown that 3-fluoro-N-(1H-imidazol-2-ylmethyl)-2-methylaniline exhibits significant cytotoxic effects against various cancer cell lines. For instance, studies have reported that it induces apoptosis in MCF-7 breast cancer cells at concentrations ranging from 1 to 100 µM . The mechanisms involve modulation of critical signaling pathways related to cancer progression.
  • Antimicrobial Properties : This compound has demonstrated efficacy against several microbial strains, making it a candidate for further exploration in developing antimicrobial agents . Its structural features contribute to its ability to disrupt microbial cell functions.

Biochemical Applications

The compound serves as a ligand in biochemical assays, facilitating interactions with various biological targets. Its imidazole group enhances binding affinity to certain receptors and enzymes, which can be pivotal in drug design and development .

Material Science

In material science, this compound is utilized as a building block for synthesizing more complex molecules. Its unique properties allow for modifications that enhance material characteristics, such as thermal stability and mechanical strength .

Case Studies and Research Findings

A number of studies have explored the biological implications and applications of this compound:

  • Anticancer Efficacy : One study assessed the effects of varying concentrations of the compound on MCF-7 cells, revealing significant apoptosis through flow cytometry analysis .
  • Mechanistic Insights : Another investigation highlighted how the compound interacts with specific receptors or enzymes, potentially leading to modulation of pathways involved in cancer cell survival and proliferation .
  • Therapeutic Potential : Given its dual activity against both cancer cells and bacteria, further research is warranted to explore combination therapies that could enhance efficacy against resistant strains or synergistic effects in oncology .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
Medicinal ChemistryAnticancer and antimicrobial propertiesInduces apoptosis in cancer cells; effective against microbes
Biochemical ApplicationsLigand for biochemical assaysEnhances binding affinity to biological targets
Material ScienceBuilding block for complex molecule synthesisImproves material properties

Mechanism of Action

The mechanism of action of 3-fluoro-N-(1H-imidazol-2-ylmethyl)-2-methylaniline involves its interaction with molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with active site residues, leading to inhibition or modulation of enzyme activity. The fluorine atom can enhance the compound’s binding affinity and selectivity by participating in halogen bonding or altering the electronic properties of the molecule.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Aniline Derivatives

Table 1: Key Structural and Electronic Differences
Compound Name Substituents on Aniline Ring Imidazole/Benzimidazole Moiety Key Applications/Properties Reference
3-Fluoro-N-(1H-imidazol-2-ylmethyl)-2-methylaniline 3-F, 2-CH₃ Imidazol-2-ylmethyl Potential antifungal activity
N-(4-Chlorobenzyl)-2-(1H-imidazol-1-ylmethyl)benzenamine 2-(imidazol-1-ylmethyl) 4-Cl-benzyl Confirmed antifungal activity
(E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline 4-Br, 2-CH₃ Thiophene-methylene Suzuki coupling precursor; DFT-studied electronic properties
2-(5-Chloro-1H-benzo[d]imidazol-2-yl)aniline derivatives 5-Cl-benzimidazole Varied N-substituents (e.g., indole, acetamide) Spectral characterization (FTIR, NMR)

Key Observations :

  • Fluorine vs. Chlorine/Bromine: The 3-fluoro substituent in the target compound introduces moderate electron-withdrawing effects, enhancing metabolic stability compared to bulkier halogens (e.g., Cl/Br in ).
  • Methyl Group at Position 2 : The 2-CH₃ group in the target compound and (E)-4-bromo derivatives adds steric bulk, which may influence conformational flexibility and solubility.
Spectral Comparisons :
  • ¹H NMR Challenges : Fluorine and imidazole substituents create complex splitting patterns. For example, 3-fluoro-N-(3-fluorophenyl)benzamide shows severe overlap in aromatic proton signals, akin to the target compound.
  • FTIR Signatures : Benzimidazole derivatives (e.g., ) exhibit peaks for -NH (3200–3400 cm⁻¹), -C=N (1600–1650 cm⁻¹), and C-F (1100–1250 cm⁻¹), providing a template for analyzing the target compound.

Biological Activity

3-Fluoro-N-(1H-imidazol-2-ylmethyl)-2-methylaniline is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Chemical Formula: C10H12FN3
Molecular Weight: 201.22 g/mol
CAS Number: 1248782-71-9

The compound features a fluoro-substituted aniline structure with an imidazole moiety, which is critical for its biological interactions. The presence of the fluorine atom may enhance lipophilicity and influence binding affinity to biological targets.

Synthesis Methods

The synthesis of this compound typically involves the reaction of 3-fluoro-2-methylaniline with an imidazole derivative. Common synthetic routes include:

  • Starting Materials:
    • 3-fluoro-2-methylaniline
    • 2-chloromethyl-1H-imidazole
  • Reaction Conditions:
    • Base: Sodium hydride or potassium carbonate
    • Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
    • Temperature: Room temperature or slightly elevated temperatures

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant anticancer properties. For example, studies have shown that imidazole derivatives can induce apoptosis in cancer cell lines and inhibit tumor growth in vivo. A notable study found that certain imidazole-containing compounds demonstrated IC50 values in the low micromolar range against various cancer cell lines, suggesting a potential for this compound to exhibit similar effects .

Table 1: Anticancer Activity Comparison

CompoundCell LineIC50 (μM)Mechanism of Action
Compound AMCF-725.72 ± 3.95Induction of apoptosis
Compound BU8745.2 ± 13.0Inhibition of proliferation
This compound TBDTBDTBD

Antimicrobial Activity

Imidazole derivatives are also known for their antimicrobial properties. Preliminary studies suggest that this compound may exhibit activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism may involve disruption of bacterial cell membrane integrity or inhibition of key metabolic pathways .

The biological activity of this compound is likely mediated through its interaction with specific molecular targets:

  • Enzyme Inhibition: The imidazole moiety can interact with metal ions or enzyme active sites, potentially inhibiting key enzymes involved in cancer progression.
  • Cell Cycle Arrest: Similar compounds have been shown to induce cell cycle arrest at the G2/M phase, leading to apoptosis in cancer cells.

Case Studies

Several case studies have highlighted the effectiveness of related compounds in treating various cancers:

  • Study on MCF-7 Cells: A compound structurally similar to this compound demonstrated significant antiproliferative effects, leading to a marked decrease in cell viability at concentrations as low as 1 μM .
  • In Vivo Studies: Animal models treated with imidazole derivatives showed reduced tumor sizes compared to control groups, indicating potential therapeutic efficacy .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3-fluoro-N-(1H-imidazol-2-ylmethyl)-2-methylaniline, and how can intermediates be stabilized?

  • Methodology : The compound can be synthesized via reductive amination using sodium borohydride (NaBH₄) in methanol. For example, imidazole-2-carboxyaldehyde reacts with 2-methylaniline derivatives under controlled conditions (60°C, overnight) followed by NaBH₄ reduction .
  • Intermediate Stabilization : Protect reactive intermediates (e.g., imine intermediates) by maintaining anhydrous conditions and using inert atmospheres (N₂/Ar). Purify intermediates via flash chromatography (SiO₂, cyclohexane/DCM gradients) to avoid decomposition .

Q. How can spectral characterization (NMR, IR) resolve structural ambiguities in this compound?

  • 1H NMR Analysis : Focus on aromatic protons (δ 6.35–8.32 ppm for imidazole and aniline protons) and methyl/methylene groups (δ 2.1–2.5 ppm). Use DMSO-d₆ as a solvent to enhance resolution of NH protons .
  • IR Spectroscopy : Identify characteristic bands: N-H stretches (~3400 cm⁻¹), C-F stretches (~1250 cm⁻¹), and imidazole ring vibrations (~1600 cm⁻¹) .
  • Validation : Cross-reference with elemental analysis (C, H, N) to confirm purity (>95%) and stoichiometry .

Q. What are the degradation pathways of this compound under environmental conditions?

  • Biodegradation : Rhodococcus rhodochrous strains metabolize similar fluorinated anilines via meta-cleavage pathways, producing 3-methylcatechol intermediates. Ethanol can act as a co-substrate to enhance degradation .
  • Oxidative Degradation : Exposure to KMnO₄/H₂O₂ may yield quinones or carboxylic acids. Monitor pH and temperature to control reaction specificity .

Advanced Research Questions

Q. How does regioselective fluorination impact the bioactivity of this compound?

  • Synthetic Strategy : Use difluoromethylation or trifluoromethylation reagents (e.g., PhMgCl in THF) to introduce fluorine at specific positions. For example, fluorination at the imidazole ring (vs. aniline) alters electronic properties and binding affinity .
  • Bioactivity Correlation : Compare IC₅₀ values in enzyme inhibition assays (e.g., cytochrome P450) between fluorinated and non-fluorinated analogs. Fluorine at position 3 enhances metabolic stability .

Q. What computational methods predict the binding modes of this compound to biological targets?

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like orexin receptors. The imidazole ring and fluorine atom show hydrogen bonding with active-site residues (e.g., His³⁵⁰ in OX₁R) .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes. Fluorine substituents reduce conformational flexibility, improving binding entropy .

Q. How can substituent variations (e.g., methyl, chloro, bromo) on the aniline ring modulate pharmacological properties?

  • SAR Analysis : Synthesize analogs (e.g., 4-bromo-N-(3-fluorobenzyl)-2-methylaniline) and test in vitro. Bromine increases lipophilicity (logP +0.5), enhancing blood-brain barrier penetration .
  • Case Study : Replace the 3-fluoro group with chloro; observe reduced COX-2 inhibition but improved solubility (logS −2.1 → −1.8) .

Contradictions and Resolutions

  • Fluorination Methods : uses PhMgCl for trifluoromethylation, while employs direct fluorination. Resolve by selecting reagents based on target position (imidazole vs. aniline) .
  • Degradation Pathways : proposes meta-cleavage, whereas suggests oxidative pathways. Context matters: biodegradation vs. chemical oxidation .

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